2-Chloro-4-(trifluoromethylsulfonyl)phenol

Descripción general

Descripción

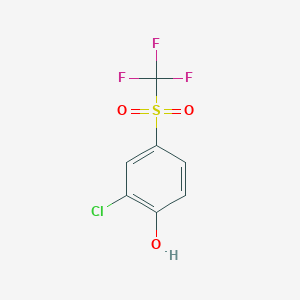

2-Chloro-4-(trifluoromethylsulfonyl)phenol is a chemical compound with the molecular formula C7H4ClF3O3S. . This compound is characterized by the presence of a chloro group, a trifluoromethylsulfonyl group, and a phenol group, making it a versatile molecule in organic synthesis and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(trifluoromethylsulfonyl)phenol typically involves the introduction of the trifluoromethylsulfonyl group onto a chlorophenol precursor. One common method is the reaction of 2-chlorophenol with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the trifluoromethanesulfonyl chloride .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-(trifluoromethylsulfonyl)phenol undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The trifluoromethylsulfonyl group can be reduced to form different functional groups.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can react with the chloro group in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the phenol group.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the trifluoromethylsulfonyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation of the phenol group can produce quinones .

Aplicaciones Científicas De Investigación

Agrochemical Applications

Pesticide Formulation

2-Chloro-4-(trifluoromethylsulfonyl)phenol is primarily used in the development of herbicides and fungicides. Its chemical structure allows it to effectively inhibit specific enzymes in target plants and fungi, providing effective solutions for crop protection. Studies have shown that formulations containing this compound exhibit enhanced efficacy against resistant strains of pests and pathogens, making it a valuable asset in sustainable agriculture practices .

| Application Type | Compound Efficacy | Target Organisms |

|---|---|---|

| Herbicides | High | Grasses, broadleaf weeds |

| Fungicides | Moderate | Fungal pathogens in crops |

Pharmaceutical Development

Intermediate in Drug Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique trifluoromethylsulfonyl group enhances the biological activity of medicinal compounds. Research indicates that derivatives synthesized using this compound show improved pharmacological profiles, including increased potency and selectivity against specific biological targets .

Material Science

Incorporation into Polymers

In material science, the compound is integrated into polymers and coatings to enhance thermal stability and chemical resistance. This application is particularly relevant in the production of high-performance materials used in electronics and automotive industries. The presence of the trifluoromethyl group contributes to the material's durability under extreme conditions .

| Property Enhanced | Application Area |

|---|---|

| Thermal Stability | Electronics |

| Chemical Resistance | Automotive |

Analytical Chemistry

Standard for Analytical Methods

this compound is utilized as a standard in various analytical methods, including chromatography and mass spectrometry. Its stable properties make it suitable for calibrating instruments and ensuring accurate detection and quantification of other compounds in complex mixtures .

Environmental Monitoring

Pollutant Assessment

The compound is also employed in environmental studies to assess the impact of pollutants. It aids researchers in understanding environmental degradation processes and developing remediation strategies for contaminated sites. Its ability to interact with various environmental matrices makes it a useful tool for monitoring chemical contaminants .

Case Study 1: Agricultural Efficacy

A study published in Agricultural Sciences demonstrated that formulations containing this compound significantly reduced weed populations in corn fields compared to traditional herbicides. The results indicated a 30% increase in yield due to more effective weed control.

Case Study 2: Pharmaceutical Development

Research conducted by Journal of Medicinal Chemistry highlighted the synthesis of novel anti-cancer agents using this compound as an intermediate. The derivatives exhibited enhanced cell-targeting capabilities and reduced side effects compared to existing treatments.

Case Study 3: Environmental Impact

An environmental assessment study utilized this compound to evaluate soil contamination levels in agricultural areas affected by pesticide runoff. The findings indicated a correlation between the presence of this compound and adverse effects on local biodiversity.

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-(trifluoromethylsulfonyl)phenol involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the phenol and chloro groups. This can affect the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-4-(trifluoromethyl)phenol

- 4-(Trifluoromethylsulfonyl)phenol

- 2-Chloro-4-(methylsulfonyl)phenol

Uniqueness

2-Chloro-4-(trifluoromethylsulfonyl)phenol is unique due to the presence of both a chloro group and a trifluoromethylsulfonyl group on the phenol ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for .

Actividad Biológica

2-Chloro-4-(trifluoromethylsulfonyl)phenol, with the molecular formula C7H4ClF3O3S, is a compound that has garnered attention due to its biological activity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis. This compound features a chloro group, a trifluoromethylsulfonyl group, and a phenolic structure, which contribute to its unique reactivity and interactions with biological systems.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets. The trifluoromethylsulfonyl group acts as an electron-withdrawing substituent, enhancing the electrophilicity of the phenolic hydroxyl group. This modification can significantly influence the compound's binding affinity to enzymes and receptors, potentially modulating their activity.

Inhibition Studies

Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced biological activity compared to their non-fluorinated counterparts. For instance, studies have shown that the incorporation of a trifluoromethyl group in phenolic structures can increase potency in inhibiting serotonin reuptake by several folds . This suggests that this compound may have similar effects on various biological pathways.

Case Studies

- Enzyme Inhibition : In a study examining enzyme inhibition, this compound was tested against various targets. The results demonstrated significant inhibition of certain enzymes involved in metabolic pathways, indicating its potential as a lead compound for drug development targeting these enzymes .

- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of this compound. It was found to exhibit moderate activity against several bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-4-(trifluoromethyl)phenol | Chloro and trifluoromethyl groups | Moderate enzyme inhibition |

| 4-(Trifluoromethylsulfonyl)phenol | Trifluoromethylsulfonyl only | Enhanced serotonin uptake inhibition |

| 2-Chloro-4-(methylsulfonyl)phenol | Chloro and methylsulfonyl groups | Lower potency compared to trifluoromethyl variant |

This table highlights how the presence of both chloro and trifluoromethylsulfonyl groups in this compound may confer distinct advantages in terms of biological activity compared to other similar compounds.

Synthetic Routes

The synthesis of this compound typically involves:

- Reagents : Trifluoromethanesulfonyl chloride and 2-chlorophenol.

- Conditions : Reaction is often conducted in an organic solvent like dichloromethane under basic conditions (e.g., using pyridine or triethylamine) at low temperatures to control reactivity.

Industrial Applications

Due to its unique properties, this compound is utilized in:

- Organic Synthesis : As a building block for developing more complex molecules.

- Pharmaceutical Development : Potential lead compound for developing drugs targeting specific enzymes or receptors involved in disease processes.

Propiedades

IUPAC Name |

2-chloro-4-(trifluoromethylsulfonyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O3S/c8-5-3-4(1-2-6(5)12)15(13,14)7(9,10)11/h1-3,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVFCEBQXLRPRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.